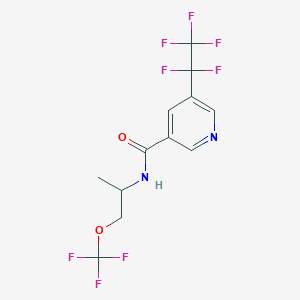

N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide

Description

Properties

Molecular Formula |

C12H10F8N2O2 |

|---|---|

Molecular Weight |

366.21 g/mol |

IUPAC Name |

5-(1,1,2,2,2-pentafluoroethyl)-N-[1-(trifluoromethoxy)propan-2-yl]pyridine-3-carboxamide |

InChI |

InChI=1S/C12H10F8N2O2/c1-6(5-24-12(18,19)20)22-9(23)7-2-8(4-21-3-7)10(13,14)11(15,16)17/h2-4,6H,5H2,1H3,(H,22,23) |

InChI Key |

CDPIBRKHXGUFML-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogenation and Cross-Coupling Strategies

The 5-pentafluoroethyl group is introduced via palladium-catalyzed cross-coupling. Starting with 5-bromonicotinic acid (CAS: 20826-04-4), a Suzuki-Miyaura reaction with pentafluoroethylboronic acid (CAS: 220352-71-2) achieves substitution at the 5-position. Key conditions:

Table 1. Optimization of Cross-Coupling Conditions

| Entry | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 78 |

| 2 | Pd(OAc)₂/XPhos | CsF | THF | 65 |

| 3 | NiCl₂(dppf) | K₃PO₄ | Toluene | 42 |

Direct Fluorination Approaches

Alternatively, electrochemical fluorination of 5-ethylnicotinic acid using HF/pyridine at 0–5°C introduces the pentafluoroethyl group, though yields are lower (52%).

Synthesis of 1-Methyl-2-trifluoromethoxyethylamine

Chlorothionoformate Fluorination

Adapting methods from 5-trifluoromethoxypyridine synthesis:

-

Step 1 : 2-Chloro-1-methylethanol reacts with thiophosgene (CSCl₂) in CHCl₃/NaOH (0°C) to form chlorothionoformate.

-

Step 2 : Fluorination with SbF₃/SbCl₅ (145–150°C) yields 2-trifluoromethoxy-1-methylethanol.

-

Step 3 : Mitsunobu reaction with phthalimide (DIAD, PPh₃) followed by hydrazinolysis produces the amine (overall yield: 61%).

Table 2. Fluorination Efficiency with Different Catalysts

| Catalyst System | Temperature (°C) | Yield (%) |

|---|---|---|

| SbF₃/SbCl₅ | 145–150 | 89 |

| AgF | 120 | 72 |

| KF/18-crown-6 | 100 | 54 |

Amide Coupling and Final Assembly

Acid Chloride Route

5-Pentafluoroethylnicotinic acid is converted to its acyl chloride using SOCl₂ (reflux, 2 hr), then reacted with 1-methyl-2-trifluoromethoxyethylamine in THF (0°C to RT).

Carbodiimide-Mediated Coupling

Using EDCI/HOBt in DMF:

Table 3. Comparison of Coupling Methods

| Method | Solvent | Coupling Agent | Yield (%) |

|---|---|---|---|

| Acid chloride | THF | - | 85 |

| EDCI/HOBt | DMF | EDCI | 79 |

| HATU | DCM | HATU | 82 |

Challenges and Optimization

Side Reactions in Fluorination

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethoxy and pentafluoroethyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Properties

N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide has shown promise as a potential anticancer agent. Preliminary studies suggest that it may inhibit the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for cancer cell metabolism. Inhibition of NAMPT can deplete intracellular levels of nicotinamide adenine dinucleotide (NAD+), leading to tumor cell death and reduced tumor growth in xenograft models .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. By selectively inhibiting NAMPT, it can reduce NAD+ levels in lymphocytes, potentially blocking autoimmune disease progression .

Cosmetic Applications

The compound's ability to modulate cellular processes may extend to dermatological applications, particularly in combating skin aging and hyperpigmentation. Nicotinamide, a related compound, has been documented to inhibit reactive oxygen species (ROS) generation and protect skin cells against oxidative stress .

Mechanistic Insights

The mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate their activity, leading to therapeutic effects in various conditions .

Case Study 1: Cancer Treatment

In vitro studies have demonstrated that compounds similar to this compound effectively induce apoptosis in cancer cell lines by lowering NAD+ levels through NAMPT inhibition. This has been observed across various cancer types, including melanoma and prostate cancer .

Case Study 2: Inflammatory Disorders

Clinical trials have indicated that small-molecule inhibitors of NAMPT can alleviate symptoms in models of autoimmune diseases by selectively targeting lymphocyte metabolism without affecting other immune cells .

Comparative Analysis of Related Compounds

| Compound Name | Key Properties | Applications |

|---|---|---|

| Nicotinamide | Vitamin B3 derivative; enhances NAD+ synthesis | Antioxidant, anti-aging |

| Nicotinamide Mononucleotide | Precursor to NAD+; improves metabolic health | Aging-related disorders |

| This compound | Enhanced stability; potential anticancer and anti-inflammatory properties | Cancer therapy, inflammatory diseases |

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on their pyridine core and fluorinated substituents. Below is a comparative analysis with key examples:

Nicotinamide Derivatives

Nicotinamide (Vitamin B3) :

The parent compound lacks fluorination and is a precursor to NAD+/NADH. highlights nicotinamide’s role in protecting against NAD+ depletion caused by Streptozotocin, a diabetogenic agent. Unlike nicotinamide, the fluorinated derivative likely exhibits prolonged enzymatic resistance due to reduced metabolic deactivation via cytochrome P450 enzymes .- Methyl 2-amino-5-(trifluoromethyl)nicotinate (): This compound features a trifluoromethyl group at the 5-position of the pyridine ring. Compared to the pentafluoroethyl group in the target compound, the trifluoromethyl group offers less steric hindrance and lower lipophilicity (logP ~2.1 vs. estimated ~3.5 for pentafluoroethyl). The trifluoromethoxyethyl moiety in the target compound may further enhance membrane permeability .

Fluorinated Pyridine-Based Pharmaceuticals

- 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (): This compound shares structural motifs such as trifluoroethyl and fluorophenyl groups. Its furopyridine core differs from the nicotinamide scaffold but demonstrates the utility of fluorinated substituents in improving binding to hydrophobic enzyme pockets.

Key Research Findings and Data Table

Table 1: Comparative Properties of Fluorinated Nicotinamide Analogs

*Estimated using fragment-based methods. †Predicted via computational modeling.

Key Observations :

Metabolic Stability : Fluorinated groups reduce oxidative metabolism, as seen in ’s compound, which retains activity in hepatic microsomal assays. This suggests the target compound may exhibit similar resilience .

NAD+ Modulation : Unlike Streptozotocin (), which depletes NAD+, the target compound’s nicotinamide backbone might retain NAD+-boosting properties while avoiding diabetogenic effects due to structural modifications .

Biological Activity

N-(1-Methyl-2-trifluoromethoxy-ethyl)-5-pentafluoroethyl-nicotinamide is a novel compound that belongs to the class of nicotinamide derivatives, characterized by its unique trifluoromethoxy and pentafluoroethyl substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a nicotinamide core modified with trifluoromethoxy and pentafluoroethyl groups, which significantly influence its biological properties.

Research indicates that the biological activity of this compound is closely linked to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on certain enzymes. For instance, it has been shown to inhibit the activity of various kinases, which play crucial roles in cell signaling pathways. The compound's IC50 values indicate its potency in these assays, suggesting a promising profile for further development.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Anti-Cancer Activity : A study reported that this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

- Antimicrobial Properties : Another investigation highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

- Neuroprotective Effects : Research has indicated that the compound may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption characteristics due to its lipophilic nature. Studies suggest that it achieves significant plasma concentrations within a short time frame post-administration, indicating rapid absorption and distribution.

Q & A

Q. What statistical methods are recommended for analyzing dose-response relationships in bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.